molecular formula C11H16N4O2 B3831508 1-(Dimethylamino)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione

1-(Dimethylamino)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione

Cat. No.: B3831508
M. Wt: 236.27 g/mol
InChI Key: GBEZLKZFWHLDIP-UHFFFAOYSA-N
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Description

1-(Dimethylamino)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a dimethylpyrazolyl group, and a pyrrolidine-2,5-dione core. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine-2,5-dione structure.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced through nucleophilic substitution reactions, often using dimethylamine as the nucleophile.

    Attachment of the Dimethylpyrazolyl Group: The final step involves the attachment of the dimethylpyrazolyl group to the pyrrolidine-2,5-dione core, typically through a condensation reaction.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for efficiency and scalability. This often involves the use of continuous flow reactors, which allow for precise control of reaction conditions and improved yields. Additionally, the use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

1-(Dimethylamino)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Dimethylamino)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione: This compound is unique due to its specific combination of functional groups and structural features.

    This compound: Similar compounds include those with variations in the substituents on the pyrazolyl and pyrrolidine rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(dimethylamino)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-7-5-8(2)14(12-7)9-6-10(16)15(11(9)17)13(3)4/h5,9H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEZLKZFWHLDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CC(=O)N(C2=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Dimethylamino)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione
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1-(Dimethylamino)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione
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1-(Dimethylamino)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione
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1-(Dimethylamino)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione
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1-(Dimethylamino)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione
Reactant of Route 6
1-(Dimethylamino)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione

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